2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-pyridin-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-17-9(16)15-6-4-8-3-1-2-5-14-8/h1-3,5H,4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHSNJLVYMMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197750-00-7 | |
| Record name | 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 2,2,2-Trifluoroethyl Carbonate Intermediate
-
- 2,2,2-trifluoroethanol (1.01 mmol) is added dropwise at ambient temperature to a suspension of 4-nitrophenyl chloroformate (1.01 mmol) and a base such as N,N-diisopropylaminoethylpolystyrene resin (Ps-DIEA) in dichloromethane.
- The mixture is stirred with orbital shaking at ambient temperature for approximately 16 hours.
-
- The resin is filtered off, and the filtrate is concentrated under reduced pressure to obtain an oily residue.
- This residue is dissolved in 1,2-dichloroethane for the next step.
Coupling with 2-(Pyridin-2-yl)ethylamine
-
- To the solution of the carbonate intermediate in 1,2-dichloroethane, N,N-diisopropylethylamine (0.78 mmol) and 2-(pyridin-2-yl)ethylamine (0.6 mmol) are added successively.
- The reaction mixture is heated at 60 °C for 16 hours.
-
- After cooling, the mixture is washed with 1N sodium hydroxide solution to remove acidic impurities.
- The organic phase is separated, filtered through a hydrophobic sintered glass funnel, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography, eluting with an 80/20 mixture of cyclohexane and ethyl acetate.
- Final washing with diisopropyl ether yields the pure carbamate as a white solid.
Alternative Synthetic Routes and Related Intermediates
A related approach involves the use of phenyl chloroformate and ethyl glycolate to prepare ethyl [(phenoxycarbonyl)oxy]acetate intermediates, which upon further reaction with amines and subsequent modifications yield carbamate derivatives structurally related to this compound analogs. This method includes:
- Reaction of phenyl chloroformate with ethyl glycolate in toluene with triethylamine at ambient temperature.
- Subsequent coupling with amines under heating conditions (e.g., 50 °C for 12 hours).
- Purification by silica gel chromatography using ethyl acetate/cyclohexane mixtures.
Hydrogenation steps may be involved in related syntheses for reducing intermediates or removing protecting groups, typically conducted at atmospheric pressure with a hydrogen balloon and suitable catalysts.
Salt formation (e.g., hydrochloride or trifluoroacetate salts) can be performed post-synthesis by treatment with acids such as HCl, CF3CO2H, or others to improve compound stability or solubility.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Purification Method | Yield/Notes |
|---|---|---|---|---|---|
| Formation of carbonate | 2,2,2-trifluoroethanol + 4-nitrophenyl chloroformate + Ps-DIEA in DCM | Ambient (~25 °C) | 16 hours | Filtration, concentration | Oily intermediate used directly |
| Coupling with amine | Carbonate intermediate + 2-(pyridin-2-yl)ethylamine + DIPEA in 1,2-dichloroethane | 60 °C | 16 hours | Silica gel chromatography (cyclohexane/ethyl acetate) | Pure white solid obtained |
| Alternative carbonate prep. | Phenyl chloroformate + ethyl glycolate + triethylamine in toluene | Ambient (~25 °C) | 2 hours | Concentration, chromatography | Intermediate for further steps |
| Amine coupling (alternative) | Amine + ethyl [(phenoxycarbonyl)oxy]acetate in toluene | 50 °C | 12 hours | Filtration, extraction, chromatography | Intermediate carbamate formed |
| Hydrogenation (optional) | Hydrogen + catalyst | Atmospheric | Variable | Filtration, recrystallization | For related intermediates |
| Salt formation (optional) | Acid (HCl, CF3CO2H, etc.) | Ambient | Variable | Crystallization | Salt form of product |
Research Findings and Notes
The use of 4-nitrophenyl chloroformate as an activating agent allows mild reaction conditions and high selectivity in carbamate formation. The polymer-supported base (Ps-DIEA) facilitates easy removal of the base post-reaction, simplifying purification.
Heating at 60 °C during coupling improves reaction rates without compromising product integrity.
The choice of solvents such as dichloromethane and 1,2-dichloroethane balances solubility and reaction kinetics.
Purification by silica gel chromatography using non-polar/polar solvent mixtures (cyclohexane/ethyl acetate) effectively separates the product from impurities.
Alternative methods involving phenyl chloroformate and ethyl glycolate intermediates provide routes to structurally related carbamates and can be adapted for the target compound with appropriate amines.
Hydrogenation and salt formation steps are more relevant for related intermediates or derivatives but may be applied depending on the desired final form or purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridinyl group can be involved in redox reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with substituted trifluoroethyl groups.
Oxidation: Oxidized pyridinyl derivatives.
Reduction: Reduced pyridinyl derivatives.
Hydrolysis: 2-(pyridin-2-yl)ethylamine and 2,2,2-trifluoroethanol.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex fluorinated molecules. Its unique trifluoroethyl group enhances lipophilicity and stability, making it valuable in the development of specialty chemicals .
Biology
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. The trifluoroethyl group may enhance its binding affinity to various targets, facilitating studies in enzyme activity and receptor interactions .
Medicine
Research is ongoing to explore its therapeutic properties , particularly as a precursor in drug design. Its structural features suggest possible applications in treating conditions related to neurotransmitter systems, such as depression and anxiety disorders .
Industry
In industrial applications, 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate is utilized in the development of specialty chemicals and materials that exhibit unique properties due to the presence of fluorine .
Research indicates that this compound may exhibit various biological activities:
-
Enzyme Inhibition : Similar fluorinated compounds have shown increased inhibition of serotonin uptake by enhancing binding affinity to the serotonin transporter (SERT).
- Example Data :
| Compound Type | SERT Inhibition Potency |
|--------------------------|-------------------------|
| Non-fluorinated analog | Baseline |
| Trifluoromethyl analog | 6-fold increase |
- Example Data :
- Antimicrobial Activity : Investigations into related carbamate derivatives have demonstrated promising activity against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating resistant infections .
Case Studies
- Inhibition of Enzyme Activity : A study highlighted that fluorinated carbamates significantly enhanced binding affinity to SERT compared to non-fluorinated counterparts. This suggests that modifications in lipophilicity can lead to improved pharmacological profiles.
- Antimicrobial Testing : Research on carbamate derivatives showed effectiveness against antibiotic-resistant strains, indicating that structural modifications can yield compounds with significant therapeutic potential.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substitution on the pyridine ring (e.g., methylsulfonyl in CAS 1251924-34-1) modulates electronic properties, improving solubility or target selectivity .
Functional Group Effects: Trifluoroethyl carbamates generally exhibit higher metabolic stability than non-fluorinated analogs due to resistance to enzymatic hydrolysis . Thiadiazole or thiazole rings (e.g., CAS 1221724-47-5, CAS 872103-75-8) introduce additional heteroatoms, broadening interaction profiles with biological targets .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~277.2 g/mol) is lower than pyrrolidinyl-substituted analogs (346.34 g/mol), suggesting better bioavailability .
- Methylsulfonyl or trifluoromethyl groups (e.g., CAS 1251924-34-1, CAS 1087788-83-7) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- tert-Butyl or benzyl carbamate-protecting groups () are widely used in synthesis, enabling efficient deprotection under mild conditions .
Biological Activity
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate (CAS No. 1197750-00-7) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the trifluoroethyl group and the pyridinyl moiety, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F3N2O2, with a molecular weight of 248.2 g/mol. Its structure includes a trifluoroethyl group that enhances lipophilicity and stability, alongside a pyridinyl group that may facilitate interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F3N2O2 |
| Molecular Weight | 248.2 g/mol |
| CAS Number | 1197750-00-7 |
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The trifluoroethyl group increases the compound's hydrophobicity, promoting membrane permeability. Meanwhile, the pyridinyl group can participate in hydrogen bonding and π-stacking interactions with target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in signaling pathways.
Biological Activity Studies
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs targeting neurotransmitter uptake systems and enzymes involved in metabolic pathways .
Case Studies:
-
Inhibition of Enzyme Activity : A study demonstrated that similar fluorinated compounds exhibited increased inhibition of serotonin uptake by enhancing binding affinity to the serotonin transporter (SERT) due to improved lipophilicity and electronic properties.
Compound SERT Inhibition Potency Non-fluorinated analog Baseline Trifluoromethyl analog 6-fold increase - Antimicrobial Activity : Another investigation into related carbamate derivatives showed promising activity against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating resistant infections .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine. This synthetic route allows for scalability and optimization for industrial applications.
Applications:
- Medicinal Chemistry : As a building block for developing novel therapeutic agents.
- Biochemical Probes : Investigated for its ability to interact with biological macromolecules in research settings.
- Specialty Chemicals : Utilized in creating materials with unique physicochemical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves carbamate formation via reaction of 2-(pyridin-2-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the chloroformate . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Yields range from 60–85%, depending on stoichiometric precision and moisture exclusion .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridin-2-yl group shows aromatic protons at δ 7.2–8.5 ppm, while the trifluoroethyl carbamate exhibits a characteristic -CF₃ triplet (~δ 4.5 ppm for CH₂CF₃) and a carbamate NH signal at δ 5.8–6.2 ppm (broad, exchangeable) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and 1250–1150 cm⁻¹ (C-F stretches) .
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (C₁₀H₁₁F₃N₂O₂: 256.0764).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The trifluoroethyl carbamate group is hydrolytically labile under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (pH 3–9) at 25°C show <5% degradation over 24 hours, but degradation accelerates at 40°C (up to 20% in 24 hours at pH 9). Storage recommendations: inert atmosphere, -20°C, and desiccated .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of analogs?
- Methodological Answer :
- Core Modifications : Replace the pyridin-2-yl group with substituted pyridines (e.g., 3- or 4-methylpyridine) to assess steric/electronic effects on target binding. For example, shows that pyridine substitution patterns in similar carbamates modulate Cav channel stabilization .
- Trifluoroethyl Alternatives : Compare with 2,2-difluoroethyl or non-fluorinated ethyl groups to evaluate fluorophobic/philic contributions to membrane permeability and metabolic stability .
- Assay Design : Use calcium flux assays (for Cav targets) or enzyme inhibition screens (e.g., acetylcholinesterase) with IC₅₀ determination .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, agonist concentrations) or compound purity. Steps:
Reproduce Key Studies : Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration).
Cross-Validate Targets : Use orthogonal assays (e.g., electrophysiology vs. fluorescence-based calcium imaging) to confirm target engagement .
Meta-Analysis : Compare data from (antiepileptic Cav modulation) and (fungicidal activity) to identify if off-target effects or metabolite activity explain divergent results .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidative defluorination or carbamate hydrolysis).
- Docking Studies : Model interactions with CYP3A4 or hERG channels to assess metabolic liability and cardiotoxicity risks. ’s co-crystal structures (e.g., PDB 7RJ4) provide templates for binding site analysis .
Q. What formulation strategies enhance bioavailability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. reports improved efficacy of a related carbamate fungicide via nanoemulsion (particle size <200 nm) .
- Prodrug Design : Mask the carbamate as a pH-sensitive ester (e.g., acetyloxymethyl) for targeted release in acidic environments (e.g., fungal cells or tumor tissue) .
Contradiction Analysis & Troubleshooting
Q. Why do some studies report high cytotoxicity while others show no significant toxicity?
- Analysis : Cytotoxicity discrepancies may stem from cell-type specificity (e.g., hepatic vs. neuronal cells) or assay duration. For example, notes Cav stabilizers exhibit neuroprotection at low doses but ion channel overinhibition at high concentrations . Mitigation: Conduct time-resolved MTT assays and compare EC₅₀/IC₅₀ ratios across cell lines.
Q. How to address inconsistent NMR data for the carbamate NH proton?
- Troubleshooting : Broad or missing NH signals arise from exchange broadening or moisture-induced decomposition. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
